molecular formula C27H46 B1209259 Cholest-5-ene CAS No. 570-74-1

Cholest-5-ene

Cat. No. B1209259
CAS RN: 570-74-1
M. Wt: 370.7 g/mol
InChI Key: DTGDZMYNKLTSKC-HKQCOZBKSA-N
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Description

Cholest-5-ene is a chemical compound with the molecular formula C27H46 . It is a steroidal compound that plays a significant role in the biosynthesis of steroid drugs .


Synthesis Analysis

The synthesis of Cholest-5-ene involves various chemical reactions. For instance, one study describes the synthesis of unlabeled and tritium-labeled cholest-5-ene-3β,7α,12α-triol. The formation of cholest-5-ene-3β,7α,12α-triol was shown in incubations of cholesterol and cholest-5-ene-3β,7α-diol with the 20,000 x g supernatant fluid of rat liver homogenates .


Molecular Structure Analysis

The molecular structure of Cholest-5-ene is characterized by 7 defined stereocentres . A single crystal X-ray investigation of the compound revealed that the van der Waals interactions play a key role in the formation of the elementary structure .


Chemical Reactions Analysis

Cholest-5-ene undergoes various chemical reactions. For example, reactions of cholest-5-ene or its 3β-substituted derivatives with chlorine in chloroform or chlorobenzene give as kinetically controlled products the expected 5α,5β-dichloride, accompanied by the isomeric 5β,6α-dichloride as a minor component .


Physical And Chemical Properties Analysis

Cholest-5-ene has an average mass of 370.654 Da and a monoisotopic mass of 370.359955 Da . The absorption spectrum exhibited a strong absorption band of approximately 246nm, and the fluorescence spectrum of the compound showed one broad peak at 367nm. Thermal studies established that the compound undergoes no phase transition and is stable up to 200°C .

Scientific Research Applications

Inhibition of Cholesterol Synthesis and Absorption

Cholest-5-ene derivatives, such as 5α-cholest-8(14)-en-3β-ol-15-one, have been studied for their ability to inhibit cholesterol synthesis. Schroepfer et al. (1987) found that dietary administration of this compound in rats significantly reduced the intestinal absorption of cholesterol, indicating its potential for managing cholesterol levels (Schroepfer, Christophe, Needleman, Kisic, & Sherrill, 1987).

Anti-Mycobacterial Properties

Cholest-5-ene derivatives exhibit anti-mycobacterial properties. Frank et al. (2016) demonstrated that cholesterol analogs, including (25R)-cholest-5-en-3β,16β,26-triol, inhibit the growth of Mycobacterium tuberculosis. These findings suggest a novel class of anti-mycobacterial agents (Frank, Zhao, Wong, Basudhar, De Voss, & Ortiz de Montellano, 2016).

Quantitation in Biological Samples

Cholest-5-ene derivatives have been identified and quantified in biological samples. Breuer (1995) identified cholest-5-ene-3β,4β-diol in human plasma and rat liver, providing a method for quantitating this compound in biological samples (Breuer, 1995).

Conversion to Cholesterol in Liver

The conversion of cholest-5-ene derivatives to cholesterol has been studied. Monger, Parish, and Schroepfer (1980) showed that 5α-cholest-8(14)-en-3β-ol-15-one is convertible to cholesterol in rat liver homogenates, suggesting its involvement in cholesterol metabolism (Monger, Parish, & Schroepfer, 1980).

Anti-Obesity and Serum Lipid Reduction

Cholest-5-ene derivatives have shown potential in reducing obesity and serum lipid concentrations. Suzuki, Shimizu, and Nakata (1998) found that cholest-4-en-3-one derivatives significantly inhibited body weight gain, fat accumulation, and serum triglyceride and cholesterol levels in animals (Suzuki, Shimizu, & Nakata, 1998).

Anti-Cancer Properties

Iversen et al. (1986) studied the effect of 7,22-dihydroxycholesterols (stereoisomers of cholest-5-ene) on tumor development. Their findings suggest a growth-inhibitory effect on carcinoma development, indicating potential anti-cancer properties (Iversen, Kolberg, Smith-Kielland, & Stabursvik, 1986).

Alleviation of Metabolic Disorders in Obesity

Nagao et al. (2021) investigated cholest-5-en-3-one (5-cholestenone) in obese mice. They found that this cholesterol metabolite significantly alleviated hyperglycemia and hyperinsulinemia in obese mice, suggesting its role in managing obesity-related metabolic disorders (Nagao, Inoue, Suzuki, Shimizu, & Yanagita, 2021).

Production and Purification for Therapeutic Uses

Wu, Li, Song, and Li (2015) explored the production and purification of cholest-4-en-3-one for its positive uses against obesity, liver disease, and in steroid drug synthesis. Their work contributes to the industrial-scale production of high-purity cholest-4-en-3-one (Wu, Li, Song, & Li, 2015).

Safety And Hazards

When handling Cholest-5-ene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Cholest-5-ene plays a significant role in the biosynthesis of steroid drugs. An in-depth understanding of the structures and molecular mechanisms of enzymes in these degradation processes will facilitate the creation of enzyme mutants with better catalytic capabilities. The introduction of the engineered enzymes into the microbial cell factories may contribute to the industrial production of steroid drugs .

properties

IUPAC Name

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h12,19-20,22-25H,6-11,13-18H2,1-5H3/t20-,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGDZMYNKLTSKC-HKQCOZBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCCC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCCC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862216
Record name Cholest-5-ene
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Molecular Weight

370.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cholest-5-ene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000941
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Cholest-5-ene

CAS RN

570-74-1
Record name Δ5-Cholestene
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Record name Cholest-5-ene
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Record name Cholest-5-ene
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Record name Cholest-5-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.485
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Record name CHOLEST-5-ENE
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Record name Cholest-5-ene
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URL http://www.hmdb.ca/metabolites/HMDB0000941
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,100
Citations
O Breuer, S Dzeletovic, E Lund, U Diczfalusy - Biochimica et Biophysica …, 1996 - Elsevier
… later than cholest-5-ene-313,4[3-diol (Fig. 4), which increased in parallel with cholest-5-ene-… ) was virtually the same as that of the TBDMS ether of cholest-5-ene-313,4[3-diol. To isolate …
Number of citations: 63 www.sciencedirect.com
MS Khan, O Sulaiman, R Hashim… - … Section E: Structure …, 2011 - scripts.iucr.org
The asymmetric unit of the title compound, C27H46, contains two crytallographically independent cholest-5-ene molecules (A and B). In each molecule, the three six-membered rings …
Number of citations: 4 scripts.iucr.org
O Breuer - Journal of lipid research, 1995 - Elsevier
… The results from determinations of common cholest5-ene-diols, including cholest-5-ene-3P,4gdiol, in plasma from eight healthy volunteers are shown in Table 1. The content of cholest-…
Number of citations: 53 www.sciencedirect.com
AK Dhar, JI Teng, LL Smith - Journal of Neurochemistry, 1973 - Wiley Online Library
… Cholest-5-ene-3P, 24-diol was present at the level of 66.5 pg/g of dried tissue in human brain, 42-9 pg/g in cattle brain, and 895 pg/g in rabbit brain. Cholest-5-ene… cholest-5-ene-3~,24-…
Number of citations: 47 onlinelibrary.wiley.com
AF Kluge, ML Maddox, LG Partridge - The Journal of Organic …, 1985 - ACS Publications
Details are presented for the preparation of (20R, 25fi)-cholest-5-ene-3/3, 26-diol (2,“26-hydroxycholesterol”). Kryptogenin diacetate (8) was converted to 2 in 39% yield by successive …
Number of citations: 38 pubs.acs.org
NB Javitt, E Kok, J Lloyd, A Benscath… - Biomedical Mass …, 1982 - Wiley Online Library
To further studies of the metabolism of 26‐hydroxycholesterol in fetal and neonatal life, a deuterated compound was prepared from kryptogenin by Clemmensen reduction. The spectra …
Number of citations: 21 onlinelibrary.wiley.com
W Lu, C Zhang, L Zeng, J Su - Steroids, 2004 - Elsevier
This paper describes the efficient and stereospecific synthesis of cytotoxic dihydroxylated sterols, 24-methylene-cholest-5-ene-3β,7α-diol 1, and its C-7 epimer, 24-methylene-cholest-5-…
Number of citations: 27 www.sciencedirect.com
O Berséus, H Danielsson, K Einarsson - Journal of Biological Chemistry, 1967 - Elsevier
… exist including one in which cholest-5-ene-3P, ‘la-diol is converted to cholest-5-ene-3P, ~QI, … It was not, however, possible to show a pathway with cholest-5-ene-3/I, 7ar, 12a-trio1 as an …
Number of citations: 34 www.sciencedirect.com
I Björkhem - European Journal of Biochemistry, 1969 - Wiley Online Library
… time and the content of 8H and 14C in non-metabolized cholest-5-ene3p,7a-diol and in 7a-… cholest-5-ene-3p,7adiol was 1.99 and this ratio increased in non-metabolized cholest-5-ene…
Number of citations: 67 febs.onlinelibrary.wiley.com
Shamsuzzaman, H Khanam, A Mashrai… - Journal of Taibah …, 2017 - Taylor & Francis
… The electric permittivity of cholest-5-ene … of cholest-5-ene in acetone was assessed as a function of temperature in the temperature range of 30–45 C. The amount of cholest-5-ene …
Number of citations: 22 www.tandfonline.com

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